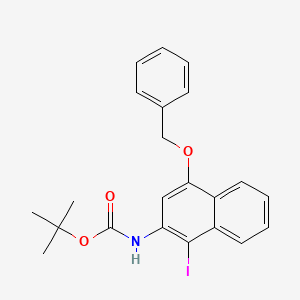

tert-Butyl (4-(benzyloxy)-1-iodonaphthalen-2-yl)carbamate

Description

tert-Butyl (4-(benzyloxy)-1-iodonaphthalen-2-yl)carbamate is a naphthalene-derived compound featuring a benzyloxy group at position 4, an iodine atom at position 1, and a tert-butyl carbamate moiety at position 2. Its molecular formula is C₂₂H₂₂INO₃, with a molecular weight of 475.32 g/mol (calculated). The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the benzyloxy and carbamate groups contribute to steric and electronic modulation. This compound is frequently employed in pharmaceutical intermediates and asymmetric synthesis, as evidenced by its use in the preparation of epoxide derivatives for cyclopropane-based indole alkaloids .

Properties

IUPAC Name |

tert-butyl N-(1-iodo-4-phenylmethoxynaphthalen-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22INO3/c1-22(2,3)27-21(25)24-18-13-19(26-14-15-9-5-4-6-10-15)16-11-7-8-12-17(16)20(18)23/h4-13H,14H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMDREPWSZVYGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C2=CC=CC=C2C(=C1)OCC3=CC=CC=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(benzyloxy)-1-iodonaphthalen-2-yl)carbamate typically involves multiple steps. One common method involves the reaction of 4-benzyloxybenzaldehyde with tert-butyl carbamate in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for an extended period to ensure complete reaction .

Industrial Production Methods

the principles of organic synthesis, such as the use of flow microreactors for efficient and sustainable production, could be applied .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(benzyloxy)-1-iodonaphthalen-2-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other groups using palladium-catalyzed cross-coupling reactions.

Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

Substituted Naphthalenes: Resulting from substitution reactions.

Benzaldehyde or Benzyl Alcohol: From oxidation or reduction of the benzyloxy group.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (4-(benzyloxy)-1-iodonaphthalen-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents .

Industry

In the industrial sector, tert-Butyl (4-(benzyloxy)-1-iodonaphthalen-2-yl)carbamate can be used in the development of new materials with specific properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action of tert-Butyl (4-(benzyloxy)-1-iodonaphthalen-2-yl)carbamate involves its interaction with various molecular targets. The carbamate group can form stable bonds with enzymes, potentially inhibiting their activity. The benzyloxy and iodonaphthalene moieties can interact with different biological pathways, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their properties:

*Estimated based on structural similarity and substituent contributions.

Detailed Analysis of Analogues

tert-Butyl (4-(benzyloxy)naphthalen-2-yl)carbamate (CAS 122745-36-2)

- Structural Difference : Lacks the iodine atom at position 1.

- Impact on Reactivity: The absence of iodine limits its utility in halogen-selective reactions (e.g., nucleophilic substitution or cross-coupling).

- Physicochemical Properties : Higher hydrophobicity (XlogP = 5.2) compared to iodinated derivatives due to reduced halogen mass .

(R)-tert-Butyl (4-(benzyloxy)-1-iodonaphthalen-2-yl)(oxiran-2-ylmethyl)carbamate

- Structural Difference : Incorporates an epoxide (oxirane) group.

- Synthetic Utility : The epoxide enables ring-opening reactions, as demonstrated in the synthesis of cyclopropane-fused indolones .

tert-Butyl ((2S,3S)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate

- Structural Difference : Features a chloro-hydroxybutane chain instead of a naphthalene backbone.

- Polarity and Solubility : The hydroxyl and chloro groups reduce hydrophobicity (XlogP ~3.8) compared to naphthalene derivatives, enhancing aqueous solubility.

- Applications : Likely used in peptidomimetics or as a chiral building block in drug discovery .

Reactivity of the Iodine Substituent

The iodine atom in the parent compound facilitates Ullmann coupling and Sonogashira reactions, as iodine is a superior leaving group compared to bromine or chlorine. For example, in , the iodinated naphthalene intermediate reacts with glycidal nosylate to form an epoxide derivative under basic conditions (NaH/DMF) .

Comparative Stability and Handling

- Iodinated vs. Non-Iodinated Analogues: The iodine atom increases molecular weight and may reduce thermal stability due to weaker C–I bonds.

- Safety Considerations : While specific safety data for the parent compound is unavailable, structurally similar tert-butyl carbamates (e.g., CAS 146514-31-0) are classified as irritants, requiring handling under inert conditions .

Biological Activity

tert-Butyl (4-(benzyloxy)-1-iodonaphthalen-2-yl)carbamate is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a tert-butyl carbamate group, a benzyloxy moiety, and an iodonaphthalene component, allows it to interact with various biological targets. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

The compound's IUPAC name is tert-butyl N-(1-iodo-4-phenylmethoxynaphthalen-2-yl)carbamate , and its molecular formula is . The presence of the iodine atom in the naphthalene structure enhances its reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of tert-butyl (4-(benzyloxy)-1-iodonaphthalen-2-yl)carbamate is primarily attributed to its ability to form stable interactions with various enzymes and receptors. The carbamate group can inhibit enzymatic activity by forming covalent bonds with active site residues. Additionally, the benzyloxy and iodonaphthalene moieties may modulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .

Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl (4-(benzyloxy)-1-iodonaphthalen-2-yl)carbamate exhibit anticancer properties. For instance, derivatives of iodonaphthalene have shown selective cytotoxicity against cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, carbamate derivatives are known to interact with acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, affecting synaptic transmission .

Synthesis

The synthesis of tert-butyl (4-(benzyloxy)-1-iodonaphthalen-2-yl)carbamate typically involves several steps:

- Starting Materials : The reaction usually begins with 4-benzyloxybenzaldehyde and tert-butyl carbamate.

- Reagents : A base such as potassium carbonate is used in a solvent like tetrahydrofuran (THF).

- Reaction Conditions : The mixture is stirred at room temperature for an extended period to ensure complete reaction .

Study 1: Anticancer Effects

A study published in Journal of Medicinal Chemistry explored the anticancer effects of similar iodonaphthalene derivatives on various cancer cell lines. The results indicated that these compounds induced apoptosis through mitochondrial pathways, demonstrating their potential as therapeutic agents against cancer .

Study 2: Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters focused on the enzyme inhibition capabilities of carbamate derivatives. The study found that certain derivatives exhibited potent AChE inhibitory activity, suggesting their potential use in treating neurodegenerative diseases such as Alzheimer's .

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Anticancer | Induction of apoptosis | Cancer therapy |

| Enzyme inhibition (AChE) | Increased acetylcholine levels | Neurodegenerative disease treatment |

| Cellular signaling modulation | Interaction with receptors and enzymes | Drug development |

Q & A

Basic: What are the key considerations for synthesizing tert-Butyl (4-(benzyloxy)-1-iodonaphthalen-2-yl)carbamate in high yield?

Answer:

The synthesis typically involves sequential functionalization of the naphthalene core. Critical steps include:

- Protection of the carbamate group : Use tert-butoxycarbonyl (Boc) groups to protect the amine during iodination .

- Iodination : Employ electrophilic iodination reagents (e.g., N-iodosuccinimide) under controlled conditions to avoid over-halogenation. Solvents like DMF or dichloromethane are preferred for solubility .

- Benzyloxy group introduction : Utilize benzyl bromide in the presence of a base (e.g., K₂CO₃) for nucleophilic substitution .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures separation of intermediates. Monitor reaction progress via TLC or HPLC .

Basic: How can the crystal structure of this compound be resolved to confirm regioselectivity?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Crystallization : Use slow vapor diffusion with solvents like ethanol or acetonitrile to grow high-quality crystals .

- Data collection : Employ synchrotron radiation for high-resolution data.

- Refinement : Use SHELXL for structural refinement, incorporating constraints for heavy atoms (iodine) and hydrogen-bonding networks .

- Validation : Cross-validate with spectroscopic data (e.g., / NMR) to confirm bond connectivity and stereochemistry .

Advanced: How to address contradictory NMR data arising from rotational isomerism in this compound?

Answer:

Rotational barriers in the carbamate group can lead to split signals. Mitigation strategies include:

- Variable-temperature NMR : Conduct experiments at elevated temperatures (e.g., 50–80°C) to coalesce split peaks .

- Solvent selection : Use low-viscosity solvents (e.g., CDCl₃) to reduce line broadening.

- Computational modeling : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to identify dominant conformers .

- Dynamic HPLC : Employ chiral stationary phases to separate isomers and quantify populations .

Advanced: What strategies optimize the stability of intermediates during multistep synthesis?

Answer:

- Light-sensitive intermediates : Store under inert gas (N₂/Ar) in amber vials at –20°C to prevent degradation .

- Moisture control : Use molecular sieves in reaction mixtures and anhydrous solvents (e.g., THF over Na/benzophenone) .

- Acid/base sensitivity : Buffer reaction pH using mild conditions (e.g., pyridine for acid scavenging) .

- Real-time monitoring : Apply in-situ FTIR or Raman spectroscopy to detect decomposition byproducts .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

Focus on modifying key substituents while retaining the carbamate scaffold:

- Iodine replacement : Substitute with Br, Cl, or trifluoromethyl groups to study electronic effects on reactivity .

- Benzyloxy variations : Introduce electron-donating (e.g., –OCH₃) or withdrawing (e.g., –NO₂) groups on the benzyl ring .

- Carbamate alternatives : Replace tert-butyl with allyl or benzyl groups to probe steric effects .

- Biological assays : Screen analogs for binding affinity using SPR (surface plasmon resonance) or fluorescence polarization .

Advanced: How to resolve discrepancies in reaction yields during scale-up?

Answer:

- Kinetic profiling : Use microreactors to identify temperature or mixing inefficiencies.

- Impurity mapping : LC-MS or GC-MS analysis of crude mixtures detects side products (e.g., deiodinated species) .

- Solvent optimization : Switch to greener solvents (e.g., 2-MeTHF) for better heat transfer .

- Catalyst screening : Test Pd/Cu catalysts for coupling steps to improve turnover numbers .

Advanced: What mechanistic insights explain unexpected regioselectivity in electrophilic substitutions?

Answer:

- Computational studies : Perform Fukui function analysis to predict electrophilic attack sites on the naphthalene ring .

- Isotopic labeling : Use deuterated analogs to track hydrogen migration during iodination.

- Steric maps : Generate 3D models (e.g., using Mercury software) to visualize steric hindrance from the tert-butyl group .

- Kinetic isotope effects : Compare / ratios to differentiate between radical and ionic pathways .

Advanced: How to validate synthetic intermediates with complex stereochemistry?

Answer:

- Chiral derivatization : Use Mosher’s acid to assign absolute configuration via NMR .

- VCD spectroscopy : Compare experimental vibrational circular dichroism spectra with computed models .

- X-ray powder diffraction : Confirm polymorphic purity of intermediates .

- Enantiomeric excess (ee) : Measure via chiral HPLC (e.g., Chiralpak AD-H column) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.